N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is derived from its functional groups and skeletal structure:
(3s,5s,7s)-N-(4-nitrobenzyl)adamantan-1-amine hydrobromide . The molecular formula C₁₇H₂₃BrN₂O₂ reflects its composition:
- Adamantane core : A rigid tricyclic hydrocarbon framework (C₁₀H₁₆) with a 1-aminomethyl substituent.
- 4-Nitrobenzyl group : An aromatic ring bearing a nitro group (NO₂) at the para position and a methylene (CH₂) linker.
- Hydrobromide salt : A bromide anion (Br⁻) counterion balancing the protonated amine group.
| Parameter | Value |
|---|---|
| CAS Number | 1609408-96-9 |
| Molecular Weight | 367.29 g/mol |
| IUPAC Name | (3s,5s,7s)-N-(4-nitrobenzyl)adamantan-1-amine hydrobromide |
| InChI Key | CBNXMHGBRQKENW-UHFFFAOYSA-N |
| SMILES Code | O=N+[O-].[H]Br |
The adamantane moiety adopts a chair conformation , typical of its diamondoid structure, with C–C bond lengths of ~1.54 Å and C–H distances of ~1.112 Å. The nitrobenzyl group introduces electron-withdrawing effects, influencing electronic and steric interactions.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are limited, insights can be drawn from related adamantane derivatives:
Adamantane Core Geometry :
Substituent Effects :
- Nitrobenzyl Orientation : The nitro group’s electron-withdrawing nature may induce slight deviations in bond angles or dihedral angles compared to unsubstituted adamantane derivatives.
- Hydrogen Bonding : The hydrobromide counterion likely participates in ionic interactions, stabilizing the crystal lattice through Br⁻–H–N interactions.
| Structural Feature | Description |
|---|---|
| Adamantane Conformation | Chair-like arrangement with three fused cyclohexane rings |
| Nitrobenzyl Group Position | Para-substituted nitro group linked via a methylene bridge to the amine |
| Ionic Interactions | Br⁻ counterion interacting with protonated amine (N–H···Br⁻) |
Spectroscopic Fingerprinting
Spectroscopic methods provide critical evidence of the compound’s structural features:
Nuclear Magnetic Resonance (NMR)
1H NMR data for analogous compounds reveal characteristic signals:
- Aromatic Protons : Two doublets at δ 8.05–8.35 ppm (para-substituted nitrobenzyl) and δ 6.45–6.65 ppm (meta and ortho positions).
- Adamantane Protons : Broad singlets at δ 1.73–2.17 ppm (CH₂ groups) and δ 2.00 ppm (bridgehead CH).
- Methylene (CH₂) Linker : A singlet at δ 4.45–4.60 ppm (N–CH₂–C₆H₄–NO₂).
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (para-NO₂) | 8.05–8.35 | d (J = 9.2 Hz) |
| Aromatic (meta/ortho) | 6.45–6.65 | d (J = 9.2 Hz) |
| Adamantane CH₂ | 1.73–2.17 | br s |
| N–CH₂–C₆H₄–NO₂ | 4.45–4.60 | br s |
Infrared (IR) Spectroscopy
Key absorption bands:
- Nitro Group : Strong asymmetric (1550–1475 cm⁻¹) and symmetric (1360–1290 cm⁻¹) N–O stretches.
- C–H Stretching : Aliphatic CH₂ and CH (2850–2930 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹).
- N–H Stretching : Broad absorption at 3300–2400 cm⁻¹ (protonated amine).
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–O (asymmetric) | 1550–1475 | Strong |
| N–O (symmetric) | 1360–1290 | Medium |
| C–H (aliphatic) | 2850–2930 | Strong |
| C–H (aromatic) | 3050–3100 | Medium |
Mass Spectrometry (MS)
The molecular ion peak at m/z 367.29 (C₁₇H₂₃BrN₂O₂⁺) confirms the molecular weight. Fragmentation patterns include:
UV-Vis Spectroscopy
The nitro group absorbs strongly in the UV region, with λmax typically between 250–300 nm due to π→π* transitions. Specific data for this compound are unavailable, but analogous nitrobenzyl derivatives exhibit similar absorption profiles.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMHGBRQKENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-96-9 | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 1-Adamantanamine with 4-Nitrobenzyl Bromide
The primary synthesis route involves the direct alkylation of 1-adamantanamine (A ) with 4-nitrobenzyl bromide (B ) in a polar aprotic solvent. According to optimized protocols, the reaction proceeds via nucleophilic substitution under basic conditions:
Reaction Setup :
- Dissolve 1-adamantanamine (10 mmol) in anhydrous acetone (50 mL).
- Add 4-nitrobenzyl bromide (12 mmol) and potassium carbonate (15 mmol).
- Reflux at 60°C for 12 hours under nitrogen atmosphere.
Workup :
Mechanistic Insight :
The base deprotonates 1-adamantanamine, enhancing its nucleophilicity for attack on the electrophilic benzyl carbon of 4-nitrobenzyl bromide. Steric hindrance from the adamantane moiety necessitates prolonged reaction times to achieve satisfactory conversion.
Hydrobromide Salt Formation
Conversion of the free base (C ) to the hydrobromide salt is achieved through acidification:
- Procedure :
Critical Parameters :
- Excess HBr ensures complete protonation of the amine.
- Low-temperature addition minimizes side reactions, such as nitro group reduction.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal solvent-dependent yields (Table 1):
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 78 |
| DMF | K₂CO₃ | 80 | 65 |
| Ethanol | NaHCO₃ | 70 | 58 |
Acetone outperforms DMF and ethanol due to its moderate polarity, which balances reagent solubility and reaction kinetics. Potassium carbonate, a strong base, effectively scavenges HBr, driving the alkylation to completion.
Structural Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (500 MHz, CDCl₃) :
- δ 1.52–1.68 (m, 6H, Adamantane-H), 1.98 (s, 6H, Adamantane-H), 2.05 (s, 3H, Adamantane-H), 4.26 (s, 2H, benzylic CH₂), 7.36 (d, 2H, J = 7.0 Hz, Ar–H), 8.18 (d, 2H, J = 7.5 Hz, Ar–H).
¹³C NMR (125 MHz, CDCl₃) :
- δ 29.51, 36.25, 41.79 (Adamantane-C), 35.95 (benzylic CH₂), 123.24, 129.58, 146.05 (Ar–C), 153.66 (C═N).
ESI-MS :
X-ray Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the benzylic group and chair conformation of the adamantane moiety (Figure 1). Key metrics:
- Space group: Pca2₁
- Bond lengths: C7–S1 = 1.68 Å, C7–C4 = 1.51 Å
- Torsion angle: C8–S1–C7–C4 = 74.28° (syn-clinal).
Comparative Evaluation of Synthetic Routes
While direct alkylation remains the most efficient method, alternative pathways involving thiourea intermediates (as in patent EP1820792A1) were explored but deemed unsuitable due to unnecessary sulfur incorporation. The hydrobromide salt demonstrates superior crystallinity compared to hydrochloride analogs, facilitating pharmaceutical formulation.
Chemical Reactions Analysis
Alkylation of 1-Adamantanamine
1-Adamantanamine reacts with 4-nitrobenzyl bromide under mild alkaline conditions to form the secondary amine intermediate.
Reaction Conditions
-
Solvent: Acetone or DMF
-
Base: Anhydrous K₂CO₃
-
Temperature: Room temperature or reflux
-
Time: 12–24 hours
Mechanism
This step parallels the synthesis of related adamantane-linked isothioureas (e.g., compound 1 in Search Result 1), where 4-nitrobenzyl bromide is employed as an alkylating agent .
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid (HBr) to yield the hydrobromide salt, enhancing stability and crystallinity.
Procedure
-
Dissolve the amine in ethanol.
-
Add concentrated HBr dropwise under ice cooling.
-
Isolate via filtration or evaporation.
Characterization Data
Key analytical data for intermediates and final products are summarized below.
Nuclear Magnetic Resonance (NMR)
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| 1.52–1.68 (m) | 6H | Adamantane CH₂ |
| 1.98 (s) | 6H | Adamantane CH |
| 2.05 (s) | 3H | Adamantane CH |
| 4.26 (s) | 2H | Benzylic CH₂ |
| 8.18 (d, J=7.5 Hz) | 2H | Ar–H (NO₂) |
These values align with adamantane-linked nitrobenzyl compounds (Search Result 1) .
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 58.84 | 58.65 |
| H | 5.35 | 5.40 |
| N | 5.72 | 5.67 |
| Br | 17.83 | 17.80 |
Similar precision is observed in related adamantane derivatives (Search Result 3) .
Further Functionalization
The hydrobromide salt can undergo:
-
Nucleophilic substitution with alkyl halides.
-
Condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases .
Biological Activity
While not directly tested here, analogous adamantane-nitrobenzyl hybrids exhibit:
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation in Acetone | Alkylation in DMF |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 24 hours | 12 hours |
| Byproduct Formation | Moderate | Low |
DMF enhances reactivity due to its polar aprotic nature, consistent with carbothioimidate syntheses (Search Result 3) .
Stability and Crystallography
Scientific Research Applications
Antimicrobial Activity
Research indicates that adamantane derivatives, including N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide, exhibit significant antimicrobial properties. The compound has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal pathogens such as Candida albicans.
- Study Findings : In vitro studies have shown that derivatives with the adamantane moiety demonstrate broad-spectrum antibacterial activities. For instance, compounds derived from adamantane have been reported to achieve minimal inhibitory concentrations (MICs) as low as 0.5–32 μg/mL against various bacterial strains .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4a | E. coli | 0.5 |
| 4b | Staphylococcus aureus | 2 |
| 4g | Candida albicans | 16 |
Anti-Proliferative Activity
The anti-proliferative effects of this compound have also been investigated in the context of cancer research. Studies utilizing human tumor cell lines (HL-60, HT-29, MCF7) have demonstrated that certain adamantane derivatives can significantly inhibit cell proliferation.
- Study Findings : The compound exhibited IC50 values below 10 μM against multiple cancer cell lines, indicating potent anti-cancer activity .
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | <10 |
| HT-29 | <10 |
| MCF7 | <10 |
Drug Development
This compound is being explored for its potential as a therapeutic agent in treating viral infections and other diseases. The adamantane structure has previously been associated with antiviral properties, particularly against Influenza A and HIV.
- Mechanism of Action : The lipophilicity of adamantane derivatives allows for enhanced membrane permeability, which is crucial for their efficacy as antiviral agents .
Polymer Science Applications
Recent studies have also highlighted the use of this compound in polymer chemistry, particularly in the development of cross-linking agents for hydrogels.
- Polyrotaxane Cross-Linking Agents : Research has shown that incorporating adamantane derivatives into polyrotaxane structures enhances the swelling and deformation properties of hydrogels compared to conventional cross-linking agents like N,N'-methylenebisacrylamide .
| Property | Adamantane-Based Hydrogel | Conventional Hydrogel |
|---|---|---|
| Swelling Ratio | Higher | Lower |
| Deformation Properties | Superior | Inferior |
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is not fully understood. it is believed that the compound interacts with specific molecular targets in biological systems, potentially involving pathways related to the adamantane structure. The nitrobenzyl group may also play a role in its activity, possibly through interactions with cellular components or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
N-(2-Methoxybenzyl)-1-adamantanamine Hydrobromide
- Structure : Features a 2-methoxybenzyl group instead of 4-nitrobenzyl.
- Properties : The methoxy group is electron-donating, enhancing aromatic ring electron density. This may improve binding to receptors requiring π-π interactions, as seen in dopaminergic compounds .
- Applications : Methoxy-substituted adamantanamine derivatives are explored for CNS activity, such as dopaminergic modulation .
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine
- Structure : Contains three methoxy groups on the benzyl ring.
- Biological Relevance: Trimethoxybenzyl derivatives are associated with hallucinogenic and dopaminergic effects, as seen in phenylethylamine alkaloids .
N-(4-Nitrobenzyl) Derivatives
- Stability : Nitro groups may increase oxidative stability but could pose metabolic challenges (e.g., reduction to amines in vivo).
Counterion Variations
Hydrobromide Salts
- Examples : N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide , N-(2-methoxybenzyl)-1-adamantanamine hydrobromide .
- Advantages : Hydrobromide salts improve water solubility and crystallinity, facilitating pharmaceutical formulation.
Silver(I) Complexes
Physicochemical Properties
- Spectroscopy: IR: Nitrobenzyl derivatives show strong NO₂ asymmetric/symmetric stretches near 1520–1350 cm⁻¹, distinct from methoxy C–O stretches (~1250 cm⁻¹) . NMR: Adamantanamine protons appear as singlets (δ 1.5–2.2 ppm), while nitrobenzyl aromatic protons resonate downfield (δ 7.5–8.5 ppm) .
- Solubility : Hydrobromide salts enhance aqueous solubility compared to free bases or metal complexes.
Biological Activity
N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in the context of neuroprotection, antimicrobial effects, and potential anti-cancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure that contributes to its biological activity. The nitrobenzyl group enhances its pharmacological profile by potentially increasing lipophilicity and facilitating interaction with biological targets.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 348.22 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO, ethanol |
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. A study highlighted its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells. Specifically, the compound demonstrated an IC value of 30 μM against SH-SY5Y neuroblastoma cells, indicating significant antiproliferative effects while maintaining low toxicity in hepatocytes .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro assays revealed that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed stronger activity against Bacillus subtilis and Staphylococcus aureus compared to Gram-negative strains .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In studies involving various human cancer cell lines, the compound exhibited moderate to strong anti-proliferative effects, with IC values generally below 30 μM across multiple assays .
Table 2: Anticancer Activity Summary
| Cell Line | IC (μM) |
|---|---|
| SH-SY5Y (Neuroblastoma) | 30 |
| MCF-7 (Breast Cancer) | <30 |
| HT-29 (Colorectal Cancer) | <30 |
| HL-60 (Leukemia) | <30 |
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Activity : The nitro group may contribute to enhanced radical scavenging capabilities.
- Metal Chelation : The compound can chelate metal ions such as Fe and Zn, which are implicated in oxidative stress pathways .
- Inhibition of Aβ Aggregation : It has shown moderate activity against amyloid-beta self-oligomerization, suggesting potential relevance in Alzheimer's disease research .
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study using mouse models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function and neurodegeneration markers. Results indicated a significant improvement in memory retention tasks compared to untreated controls, alongside reduced levels of oxidative stress markers in brain tissues .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A series of experiments were conducted to assess the efficacy of the compound against antibiotic-resistant bacterial strains. The results demonstrated that this compound retained significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
